(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester
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Overview
Description
“(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester” is a unique chemical compound with the empirical formula C14H23N3O2 and a molecular weight of 265.35 . It is part of a collection of unique chemicals provided by Sigma-Aldrich .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources. It’s known that it has a molecular weight of 265.35 , but other properties like melting point, boiling point, and density are not provided .Scientific Research Applications
Crystallographic Studies
(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester, as part of a broader class of compounds, has been studied in crystallography. An example is the study of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester. This compound was characterized through various methods like FT-NMR, FT-IR spectroscopy, and single crystal X-ray diffraction, revealing details about its molecular conformation and crystal packing interactions (Kant, Singh, & Agarwal, 2015).
Chemical Synthesis and Reactions
The title compound has relevance in synthetic chemistry, particularly in the activation of carboxylic acids and the synthesis of esters. Pozdnev (2009) described a process involving dialkyl pyrocarbonates for the activation of carboxylic acids, leading to the synthesis of various esters, including tert-butyl esters, which are structurally related to the title compound (Pozdnev, 2009).
Asymmetric Synthesis
The compound also finds applications in asymmetric synthesis. For example, tert-butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate, a structurally similar compound, was synthesized through an asymmetric Mannich reaction, demonstrating the potential of these compounds in chiral chemistry (Yang, Pan, & List, 2009).
Photoredox-Catalyzed Reactions
Photoredox catalysis is another area where similar compounds are used. For instance, the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, a compound structurally related to the title compound, was used to assemble a range of 3-aminochromones (Wang et al., 2022).
Mechanism of Action
The mechanism of action for this compound is not specified in the available resources. The mechanism of action typically refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect, which might not be applicable for this compound as it might not be a drug substance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl N-(4-amino-4-pyridin-4-ylbutyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2,3)19-13(18)17-8-4-5-12(15)11-6-9-16-10-7-11/h6-7,9-10,12H,4-5,8,15H2,1-3H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBUYWDMBLUUXBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C1=CC=NC=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-4-pyridin-4-yl-butyl)-carbamic acid tert-butyl ester |
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